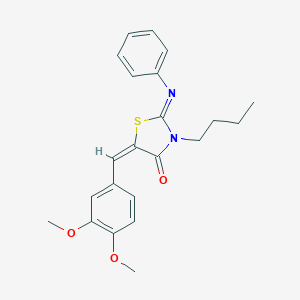
3-Butyl-5-(3,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butyl-5-(3,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one, also known as BBPT, is a thiazolidinone derivative that has attracted significant attention in the scientific community due to its potential applications in various fields. BBPT is a yellowish-green powder that is soluble in organic solvents such as chloroform, methanol, and ethanol.
Mecanismo De Acción
The mechanism of action of 3-Butyl-5-(3,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, it is believed that 3-Butyl-5-(3,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one exerts its biological effects by interacting with various cellular targets such as enzymes and receptors. For example, 3-Butyl-5-(3,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in cancer invasion and metastasis. 3-Butyl-5-(3,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
3-Butyl-5-(3,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 3-Butyl-5-(3,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 3-Butyl-5-(3,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has also been shown to have anti-inflammatory and antioxidant properties by reducing the production of pro-inflammatory cytokines and reactive oxygen species. In addition, 3-Butyl-5-(3,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase. However, the effects of 3-Butyl-5-(3,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one on human subjects have not been extensively studied, and further research is needed to determine its safety and efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Butyl-5-(3,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and has good solubility in organic solvents, which makes it suitable for various applications. 3-Butyl-5-(3,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has also been shown to have low toxicity, which makes it a good candidate for further biological studies. However, 3-Butyl-5-(3,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has some limitations. It has poor water solubility, which limits its applications in aqueous environments. In addition, 3-Butyl-5-(3,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has not been extensively studied in vivo, and further research is needed to determine its pharmacokinetics and pharmacodynamics.
Direcciones Futuras
There are several future directions for 3-Butyl-5-(3,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one research. One potential direction is to investigate its potential applications in cancer therapy. 3-Butyl-5-(3,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has shown promising results as an anti-cancer agent in vitro, and further studies are needed to determine its efficacy in vivo. Another potential direction is to investigate its potential applications in material science. 3-Butyl-5-(3,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been used as a precursor for the synthesis of various metal complexes, and further studies are needed to determine their catalytic and sensing properties. Finally, further studies are needed to determine the safety and efficacy of 3-Butyl-5-(3,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one in human subjects, which will pave the way for its potential clinical applications.
Métodos De Síntesis
3-Butyl-5-(3,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one can be synthesized by the condensation reaction between 3,4-dimethoxybenzaldehyde and 2-aminobenzophenone in the presence of butylamine and glacial acetic acid. The resulting product is then treated with thiosemicarbazide and acetic anhydride to obtain 3-Butyl-5-(3,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one. The overall reaction scheme is shown below:
Aplicaciones Científicas De Investigación
3-Butyl-5-(3,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 3-Butyl-5-(3,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has shown promising results as an anti-cancer agent by inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory and antioxidant properties. In agriculture, 3-Butyl-5-(3,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been used as a plant growth regulator to enhance crop yield and quality. In material science, 3-Butyl-5-(3,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been used as a precursor for the synthesis of various metal complexes with potential applications in catalysis and sensors.
Propiedades
Nombre del producto |
3-Butyl-5-(3,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one |
|---|---|
Fórmula molecular |
C22H24N2O3S |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
(5E)-3-butyl-5-[(3,4-dimethoxyphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H24N2O3S/c1-4-5-13-24-21(25)20(28-22(24)23-17-9-7-6-8-10-17)15-16-11-12-18(26-2)19(14-16)27-3/h6-12,14-15H,4-5,13H2,1-3H3/b20-15+,23-22? |
Clave InChI |
NECQTQRAJNKAAT-COSNONQRSA-N |
SMILES isomérico |
CCCCN1C(=O)/C(=C\C2=CC(=C(C=C2)OC)OC)/SC1=NC3=CC=CC=C3 |
SMILES |
CCCCN1C(=O)C(=CC2=CC(=C(C=C2)OC)OC)SC1=NC3=CC=CC=C3 |
SMILES canónico |
CCCCN1C(=O)C(=CC2=CC(=C(C=C2)OC)OC)SC1=NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 5-[(5-{3-nitrophenyl}-2-furyl)methylene]-2-methyl-1-(4-methylphenyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298798.png)
![2,3-diphenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B298800.png)
![2,3-diphenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B298801.png)
![2-(2,6-dichlorophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B298802.png)
![2-(3-methoxyphenyl)-9-(4-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B298804.png)
![2-(3-chlorophenyl)-9-(4-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B298805.png)

![4,10-Bis(3-chloro-4-methylphenyl)-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B298807.png)


![5-ethyl-4-({[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B298811.png)
![3-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B298813.png)
![(4Z)-2-ethoxy-4-[[(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B298815.png)
![N'-[(5-bromo-2-furyl)methylene]-1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinecarbohydrazide](/img/structure/B298819.png)